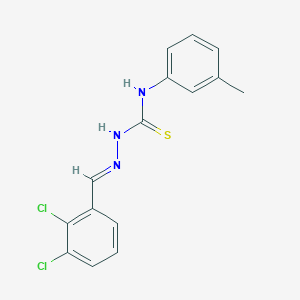
2,3-Dichlorobenzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2,3-Dichlorobenzaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 2,3-dichlorobenzaldehyde with 3-methylphenylthiosemicarbazide . The reaction is usually carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or other suitable purification techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
2,3-Dichlorobenzaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
作用機序
The mechanism of action of 2,3-Dichlorobenzaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with various molecular targets and pathways. For instance, it may exert its anticancer effects by inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways . The specific molecular targets and pathways can vary depending on the biological context and the type of cells involved.
類似化合物との比較
2,3-Dichlorobenzaldehyde N-(3-methylphenyl)thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
2,3-Dichlorobenzaldehyde N-phenylthiosemicarbazone: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
2,4-Dichlorobenzaldehyde N-phenylthiosemicarbazone: Another derivative with different chlorination patterns, affecting its properties and applications.
2,6-Dichlorobenzaldehyde N-phenylthiosemicarbazone:
特性
CAS番号 |
769156-12-9 |
|---|---|
分子式 |
C15H13Cl2N3S |
分子量 |
338.3 g/mol |
IUPAC名 |
1-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-(3-methylphenyl)thiourea |
InChI |
InChI=1S/C15H13Cl2N3S/c1-10-4-2-6-12(8-10)19-15(21)20-18-9-11-5-3-7-13(16)14(11)17/h2-9H,1H3,(H2,19,20,21)/b18-9+ |
InChIキー |
DBKYHODXFYXXPK-GIJQJNRQSA-N |
異性体SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=C(C(=CC=C2)Cl)Cl |
正規SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=C(C(=CC=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-N-(2,5-dichlorophenyl)oxamide](/img/structure/B12013409.png)

![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B12013419.png)
![3-((5E)-5-{[5-(3-Chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12013423.png)

![1-Naphthalenamine, 4-[(4-nitrophenyl)azo]-](/img/structure/B12013432.png)

![2-{[3-Cyano-6-(4-propoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide](/img/structure/B12013449.png)
![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12013455.png)
![1-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-phenylthiourea](/img/structure/B12013461.png)
![11-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]undecanoic acid](/img/structure/B12013463.png)



